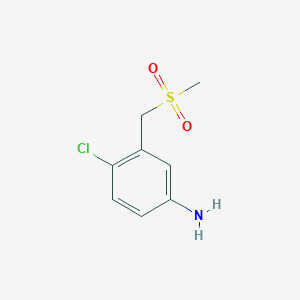

4-Chloro-3-(methanesulfonylmethyl)aniline

Vue d'ensemble

Description

4-Chloro-3-(methanesulfonylmethyl)aniline, more commonly known as 4-Chloro-3-MSA, is an aromatic amine used in a variety of scientific research applications. 4-Chloro-3-MSA is a versatile compound that can be used to study the effects of different biological and physiological processes. It is also used to synthesize a variety of other compounds, including drugs and pharmaceuticals.

Applications De Recherche Scientifique

Pd-catalyzed N-arylation

A study presented a high yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method addresses concerns regarding genotoxic impurities that may arise when an aniline reacts with methanesulfonyl chloride. The technique's application extends to the synthesis of various compounds, showcasing its versatility and importance in chemical synthesis (Rosen et al., 2011).

Sulfonated Oxindole Synthesis

Another research outlined a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. The process is efficient, occurring under mild conditions, and results in sulfonated oxindoles with good yields. This synthesis method highlights the use of anilines as the aryl source, leveraging sulfonyl radicals from sulfur dioxide as key intermediates (Liu et al., 2017).

Mass Spectral Analysis

Research focused on the mass spectral analysis of several compounds, including 4-Chloro-3-(methanesulfonylmethyl)aniline derivatives. The study provided insights into the electron impact and chemical ionization mass spectra, revealing detailed fragmentation mechanisms. This research is crucial for understanding the structural and chemical properties of these compounds (Onuska et al., 1976).

Aqueous Condition Ortho-Selective Chlorination

The effectiveness of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives was explored. The study demonstrated a radical mediated ortho-selective chlorination under aqueous conditions, accommodating various electronically differentiated anilides and sulfonamides. This finding opens up new pathways for selective chlorination in pharmaceutical and chemical manufacturing (Vinayak et al., 2018).

Synthesis of Benzimidazoles

A study delved into the synthesis of alpha-chloroaldoxime O-methanesulfonates and their application in the synthesis of functionalized benzimidazoles. The compounds demonstrated stability and reactivity, emphasizing the role of additives like TMEDA for successful reactions. This research underscores the potential of these compounds in developing new benzimidazole derivatives (Yamamoto et al., 2009).

Propriétés

IUPAC Name |

4-chloro-3-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFQHQNZJOJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(methanesulfonylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

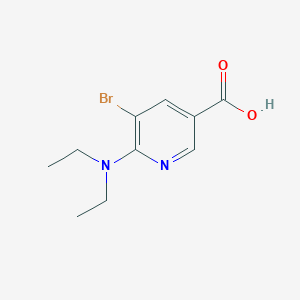

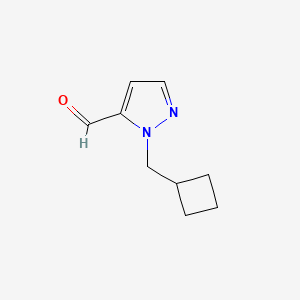

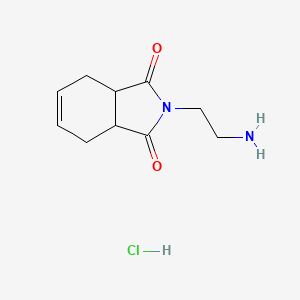

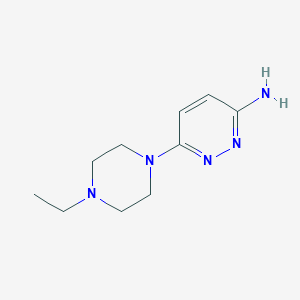

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1489286.png)

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)